molecular formula C19H20N4O3S B2753182 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034504-50-0

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2753182
CAS No.: 2034504-50-0
M. Wt: 384.45
InChI Key: MCFLMADAZXMGFN-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that stands out due to its unique structure and diverse applications in scientific research. The compound's intriguing molecular framework includes a pyrido[2,3-d]pyrimidine core, a thiophene moiety, and a cyclopentanecarboxamide group, making it a point of interest in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route might start with the preparation of the pyrido[2,3-d]pyrimidine intermediate through cyclization reactions involving substituted pyridine and formamide derivatives. Following this, the 2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl chain is introduced via alkylation reactions. The final step often involves the formation of the carboxamide group through the reaction of the resulting compound with 1-(thiophen-2-yl)cyclopentanecarboxylic acid under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound are largely based on optimizing reaction conditions to ensure high yield and purity. Typically, this involves the use of high-throughput synthesis techniques, advanced catalysts, and careful control of reaction parameters such as temperature, pH, and solvent choice.

Chemical Reactions Analysis

Types of Reactions it Undergoes

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : Oxidative conditions can modify the thiophene or pyrimidine moieties.

  • Reduction: : Reductive conditions might target the pyrimidine ring or the carboxamide group.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the ethyl chain.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: : Halogens, nitrating agents for electrophilic substitution; organolithium reagents for nucleophilic substitution.

Major Products Formed

Reactions of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide often yield products that include modified pyrimidine or thiophene structures, altered ethyl chains, or transformed carboxamide groups depending on the reaction type and conditions.

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several notable applications across diverse scientific disciplines:

  • Chemistry: : Used as a synthetic intermediate for more complex molecules.

  • Biology: : Investigated for its interactions with various biomolecules and potential as a biochemical probe.

  • Medicine: : Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

  • Industry: : Utilized in the development of advanced materials due to its unique structural properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets within cells. It can bind to enzymes, receptors, or other proteins, thereby modulating biological pathways. For instance, its pyrido[2,3-d]pyrimidine core might interact with nucleotide-binding sites in certain enzymes, while the thiophene and cyclopentanecarboxamide groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include those with pyrimidine, thiophene, or cyclopentane structures but differ in functional groups or overall molecular architecture. Examples include:

  • N-(2-(2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: : Lacks the pyrido ring but retains the core functionalities.

  • N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(phenyl)cyclopentanecarboxamide: : Replaces the thiophene with a phenyl group.

The uniqueness of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide lies in its specific combination of functional groups and molecular structure, which confers distinctive chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c24-16-13-5-3-9-20-15(13)22-18(26)23(16)11-10-21-17(25)19(7-1-2-8-19)14-6-4-12-27-14/h3-6,9,12H,1-2,7-8,10-11H2,(H,21,25)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFLMADAZXMGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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